molecular formula C14H18N2O3 B4373687 3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4373687
M. Wt: 262.30 g/mol
InChI Key: AQNSSHNUXOCRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a chemical compound with a complex structure that includes a methoxyphenyl group, an isopropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the reaction of 2-methoxybenzaldehyde with isopropylamine and hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide.

    Reduction: Formation of 3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazoline-5-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazoline-5-carboxamide
  • 3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-thiazole-5-carboxamide

Uniqueness

3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)15-14(17)13-8-11(16-19-13)10-6-4-5-7-12(10)18-3/h4-7,9,13H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNSSHNUXOCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.